

# An In-Depth Technical Guide to 3-Cyano-4-fluorobenzenesulfonyl Chloride

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## Compound of Interest

Compound Name: 3-Cyano-4-fluorobenzenesulfonyl chloride

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **3-Cyano-4-fluorobenzenesulfonyl chloride**. This versatile reagent is a valuable building block in medicinal chemistry and materials science, primarily utilized for the introduction of the 3-cyano-4-fluorophenylsulfonyl moiety. This document includes a summary of its key physicochemical properties, a detailed experimental protocol for its synthesis via a Sandmeyer-type reaction, and a discussion of its characteristic reactions. The information presented is intended to support researchers and professionals in the effective application of this compound in drug discovery and development.

## Molecular Structure and Properties

**3-Cyano-4-fluorobenzenesulfonyl chloride** is an aromatic sulfonyl chloride characterized by the presence of a cyano ( $-C\equiv N$ ) and a fluorine ( $-F$ ) substituent on the benzene ring. These functional groups significantly influence the molecule's reactivity, making the sulfonyl chloride group a potent electrophile for reactions with a wide range of nucleophiles.<sup>[1][2]</sup>

## Physicochemical Properties

A summary of the key quantitative data for **3-Cyano-4-fluorobenzenesulfonyl chloride** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClFNO <sub>2</sub> S	[1]
Molecular Weight	219.62 g/mol	[1]
CAS Number	351003-23-1	[1]
Appearance	White to tan powder or low-melting solid	[1][3]
Melting Point	67-70 °C	[1][4]
Boiling Point	332.8 ± 27.0 °C (Predicted)	[4]
Density	1.61 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
InChI	InChI=1S/C7H3ClFNO2S/c8-13(11,12)6-1-2-7(9)5(3-6)4-10/h1-3H	[2]
SMILES	C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)F	[1]

## Spectroscopic Data

While specific spectra for **3-Cyano-4-fluorobenzenesulfonyl chloride** are not readily available in public literature, the expected spectroscopic characteristics can be inferred from the analysis of similar sulfonyl chloride compounds.[5]

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region, characteristic of a trisubstituted benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the sulfonyl chloride, cyano, and fluoro groups.
- <sup>13</sup>C NMR: The carbon NMR spectrum will display distinct signals for the seven carbon atoms. The carbon attached to the sulfonyl chloride group and the carbon of the cyano group will be significantly deshielded.

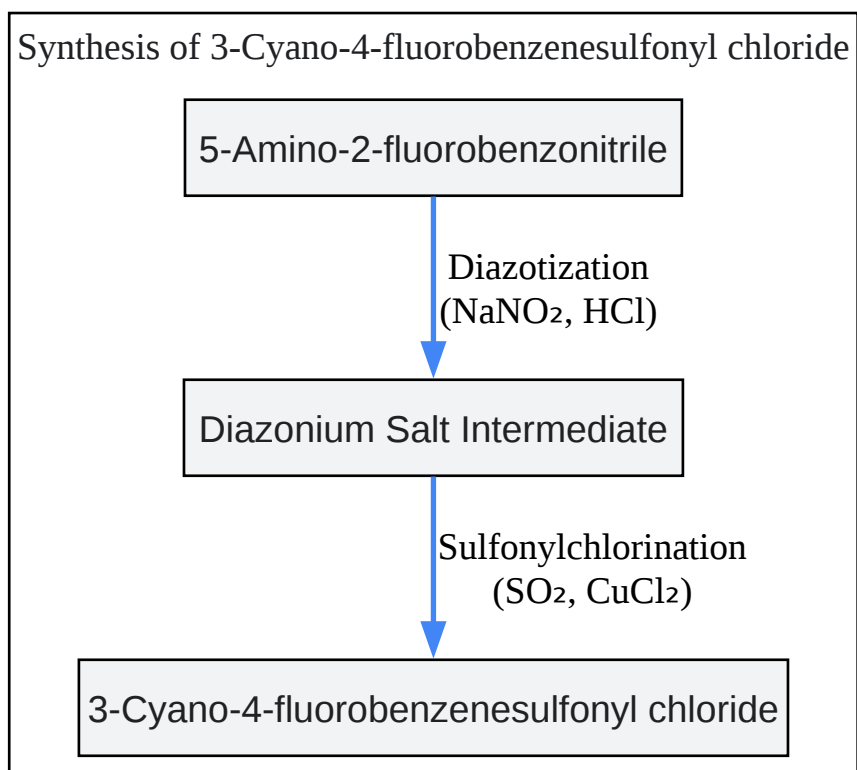
- **IR Spectroscopy:** The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretching) in the regions of 1410-1370  $\text{cm}^{-1}$  and 1204-1166  $\text{cm}^{-1}$ . A sharp peak corresponding to the nitrile ( $\text{C}\equiv\text{N}$ ) stretching vibration is also expected around 2230  $\text{cm}^{-1}$ .<sup>[5]</sup>
- **Mass Spectrometry:** The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine ( $^{35}\text{Cl}$  and  $^{37}\text{Cl}$ ) will result in a characteristic M+2 peak with an intensity ratio of approximately 3:1.<sup>[5]</sup>

## Synthesis of 3-Cyano-4-fluorobenzenesulfonyl Chloride

The most common and effective method for the synthesis of arylsulfonyl chlorides is the Sandmeyer-type reaction, which involves the diazotization of an aniline precursor followed by sulfonylchlorination. The logical precursor for **3-Cyano-4-fluorobenzenesulfonyl chloride** is 5-amino-2-fluorobenzonitrile.

### Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process: the formation of a diazonium salt from the corresponding aniline, followed by the introduction of the sulfonyl chloride group.



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Synthetic pathway for **3-Cyano-4-fluorobenzenesulfonyl chloride**.

## Experimental Protocol: Synthesis via Diazotization-Sulfonation

This protocol is adapted from established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

- 5-Amino-2-fluorobenzonitrile
- Concentrated Hydrochloric Acid (HCl)
- Glacial Acetic Acid
- Sodium Nitrite ( $\text{NaNO}_2$ )

- Sulfur Dioxide (SO<sub>2</sub>)
- Cuprous Chloride (CuCl) or Copper(II) Chloride (CuCl<sub>2</sub>)
- Ice
- Water
- Dichloromethane (or other suitable organic solvent)
- Anhydrous Magnesium Sulfate (or other suitable drying agent)

Procedure:

- Diazotization:
  - In a beaker suitable for efficient stirring, dissolve 5-amino-2-fluorobenzonitrile in a mixture of concentrated hydrochloric acid and glacial acetic acid.
  - Cool the mixture to between -10°C and -5°C in an ice-salt or dry ice-acetone bath.
  - Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed -5°C.
  - After the addition is complete, stir the mixture for an additional 45 minutes while maintaining the low temperature to ensure complete formation of the diazonium salt.
- Preparation of the Sulfonylchlorination Reagent:
  - In a separate large beaker, saturate glacial acetic acid with sulfur dioxide gas by bubbling the gas through the liquid with stirring.
  - Add a catalytic amount of cuprous chloride (or copper(II) chloride, which will be reduced in situ by SO<sub>2</sub>). Continue bubbling SO<sub>2</sub> until the solution becomes blue-green.
  - Cool this mixture in an ice bath.
- Sulfonylchlorination:

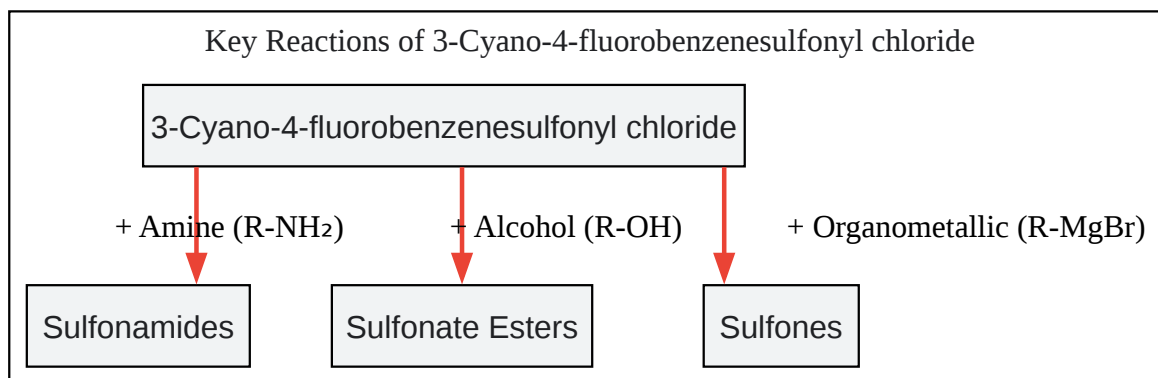
- Slowly add the cold diazonium salt suspension to the stirred sulfur dioxide solution. Foaming will occur, which can be controlled by the rate of addition and the use of a few drops of ether. Maintain the reaction temperature below 30°C.
- Work-up and Purification:
  - Once the addition is complete, pour the reaction mixture into a large volume of ice water and stir until all the ice has melted.
  - Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane.
  - Wash the combined organic extracts with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
  - Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the crude **3-Cyano-4-fluorobenzenesulfonyl chloride**.
  - Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.<sup>[4]</sup>

## Reactivity and Applications

**3-Cyano-4-fluorobenzenesulfonyl chloride** is a highly reactive electrophile, with the sulfonyl chloride moiety being the primary site for nucleophilic attack.<sup>[2]</sup> This reactivity makes it an important building block in various synthetic applications.

## Key Reactions

The primary reactions of **3-Cyano-4-fluorobenzenesulfonyl chloride** involve nucleophilic substitution at the sulfur atom.



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Common nucleophilic substitution reactions.

- **Formation of Sulfonamides:** Reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily yields the corresponding sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.<sup>[1][6]</sup>
- **Formation of Sulfonate Esters:** Treatment with alcohols in the presence of a base affords sulfonate esters. These esters can serve as good leaving groups in subsequent nucleophilic substitution reactions.<sup>[7][8]</sup>
- **Friedel-Crafts Sulfonylation:** In the presence of a Lewis acid catalyst, it can react with aromatic compounds to form diaryl sulfones.
- **Reduction:** Reduction of the sulfonyl chloride group can lead to the corresponding sulfinic acid or thiol.

## Applications in Drug Discovery and Materials Science

The unique combination of functional groups in **3-Cyano-4-fluorobenzenesulfonyl chloride** makes it a valuable intermediate in several fields:

- **Pharmaceutical Synthesis:** It serves as a key intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor modulators. The sulfonamide linkage is a common pharmacophore in many drugs.<sup>[1]</sup>

- Agrochemicals: The compound is utilized in the development of novel herbicides and pesticides.[1]
- Materials Science: It is used in the synthesis of functional polymers and materials with specific electronic or physical properties.[1]

## Safety and Handling

**3-Cyano-4-fluorobenzenesulfonyl chloride** is classified as a corrosive solid. It causes severe skin burns and eye damage. It is also harmful if swallowed and may react violently with water. [1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[2]

## Conclusion

**3-Cyano-4-fluorobenzenesulfonyl chloride** is a synthetically versatile and valuable reagent for the introduction of the 3-cyano-4-fluorophenylsulfonyl group. Its predictable reactivity and the importance of the resulting sulfonamide and sulfonate ester functionalities underscore its utility in drug discovery, agrochemical research, and materials science. This guide provides essential information to facilitate its safe and effective use in a research and development setting.

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